Cas no 2408970-94-3 ((4-{[(Tert-butoxy)carbonyl]amino}-1-hydroxy-1-phosphonobutyl)phosphonic acid)

(4-{[(Tert-butoxy)carbonyl]amino}-1-hydroxy-1-phosphonobutyl)phosphonic acid is a bifunctional organophosphorus compound featuring both phosphonic acid and Boc-protected amine groups. Its unique structure enables versatile applications in coordination chemistry, catalysis, and materials science, particularly as a ligand for metal ions or a precursor for functionalized phosphonates. The tert-butoxycarbonyl (Boc) group provides selective deprotection capabilities, facilitating controlled synthetic modifications. The dual phosphonate moieties enhance chelation properties, making it valuable in designing metal-organic frameworks (MOFs) or surface functionalization. Its stability under mild conditions and compatibility with orthogonal protection strategies further underscore its utility in peptide and polymer chemistry. This compound is particularly advantageous for researchers requiring precise control over molecular architecture in multidisciplinary applications.
(4-{[(Tert-butoxy)carbonyl]amino}-1-hydroxy-1-phosphonobutyl)phosphonic acid structure
2408970-94-3 structure
Product name:(4-{[(Tert-butoxy)carbonyl]amino}-1-hydroxy-1-phosphonobutyl)phosphonic acid
CAS No:2408970-94-3
MF:C9H21NO9P2
Molecular Weight:349.211865186691
CID:6284096
PubChem ID:165701298

(4-{[(Tert-butoxy)carbonyl]amino}-1-hydroxy-1-phosphonobutyl)phosphonic acid 化学的及び物理的性質

名前と識別子

    • EN300-7548181
    • 2408970-94-3
    • (4-{[(tert-butoxy)carbonyl]amino}-1-hydroxy-1-phosphonobutyl)phosphonic acid
    • (4-{[(Tert-butoxy)carbonyl]amino}-1-hydroxy-1-phosphonobutyl)phosphonic acid
    • インチ: 1S/C9H21NO9P2/c1-8(2,3)19-7(11)10-6-4-5-9(12,20(13,14)15)21(16,17)18/h12H,4-6H2,1-3H3,(H,10,11)(H2,13,14,15)(H2,16,17,18)
    • InChIKey: CWNQQBOKLZFXQZ-UHFFFAOYSA-N
    • SMILES: P(C(CCCNC(=O)OC(C)(C)C)(O)P(=O)(O)O)(=O)(O)O

計算された属性

  • 精确分子量: 349.06915524g/mol
  • 同位素质量: 349.06915524g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 6
  • 氢键受体数量: 9
  • 重原子数量: 21
  • 回転可能化学結合数: 8
  • 複雑さ: 438
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • XLogP3: -2.6
  • トポロジー分子極性表面積: 174Ų

(4-{[(Tert-butoxy)carbonyl]amino}-1-hydroxy-1-phosphonobutyl)phosphonic acid Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Enamine
EN300-7548181-0.1g
(4-{[(tert-butoxy)carbonyl]amino}-1-hydroxy-1-phosphonobutyl)phosphonic acid
2408970-94-3 95.0%
0.1g
$578.0 2025-03-22
Enamine
EN300-7548181-10.0g
(4-{[(tert-butoxy)carbonyl]amino}-1-hydroxy-1-phosphonobutyl)phosphonic acid
2408970-94-3 95.0%
10.0g
$2823.0 2025-03-22
Enamine
EN300-7548181-0.5g
(4-{[(tert-butoxy)carbonyl]amino}-1-hydroxy-1-phosphonobutyl)phosphonic acid
2408970-94-3 95.0%
0.5g
$630.0 2025-03-22
Enamine
EN300-7548181-0.25g
(4-{[(tert-butoxy)carbonyl]amino}-1-hydroxy-1-phosphonobutyl)phosphonic acid
2408970-94-3 95.0%
0.25g
$604.0 2025-03-22
Enamine
EN300-7548181-2.5g
(4-{[(tert-butoxy)carbonyl]amino}-1-hydroxy-1-phosphonobutyl)phosphonic acid
2408970-94-3 95.0%
2.5g
$1287.0 2025-03-22
Enamine
EN300-7548181-5.0g
(4-{[(tert-butoxy)carbonyl]amino}-1-hydroxy-1-phosphonobutyl)phosphonic acid
2408970-94-3 95.0%
5.0g
$1903.0 2025-03-22
Enamine
EN300-7548181-0.05g
(4-{[(tert-butoxy)carbonyl]amino}-1-hydroxy-1-phosphonobutyl)phosphonic acid
2408970-94-3 95.0%
0.05g
$551.0 2025-03-22
Enamine
EN300-7548181-1.0g
(4-{[(tert-butoxy)carbonyl]amino}-1-hydroxy-1-phosphonobutyl)phosphonic acid
2408970-94-3 95.0%
1.0g
$656.0 2025-03-22

(4-{[(Tert-butoxy)carbonyl]amino}-1-hydroxy-1-phosphonobutyl)phosphonic acid 関連文献

(4-{[(Tert-butoxy)carbonyl]amino}-1-hydroxy-1-phosphonobutyl)phosphonic acidに関する追加情報

Introduction to (4-{[(Tert-butoxy)carbonyl]amino}-1-hydroxy-1-phosphonobutyl)phosphonic Acid (CAS No. 2408970-94-3)

Compound CAS No. 2408970-94-3, specifically identified as (4-{[(Tert-butoxy)carbonyl]amino}-1-hydroxy-1-phosphonobutyl)phosphonic acid, represents a significant advancement in the field of pharmaceutical chemistry and bioorganic synthesis. This compound, characterized by its unique structural and functional attributes, has garnered considerable attention in recent years due to its potential applications in drug development and therapeutic interventions.

The molecular structure of this compound incorporates several key functional groups that contribute to its versatility and reactivity. The presence of a tert-butoxy carbonyl moiety enhances its stability under various chemical conditions, making it an ideal candidate for use in multi-step synthetic pathways. Additionally, the phosphonobutyl group introduces a phosphonic acid functionality, which is known for its ability to interact with biological targets and modulate biochemical pathways.

In the realm of pharmaceutical research, this compound has been explored for its potential role in the development of novel therapeutic agents. The combination of the amino and hydroxyl groups within its structure allows for diverse modifications, enabling researchers to tailor its properties for specific applications. For instance, the amino group can be utilized for further derivatization, such as coupling with other pharmacophores or functional groups, thereby expanding its utility in drug design.

Recent studies have highlighted the compound's significance in the context of enzyme inhibition and metabolic regulation. The phosphonic acid moiety is particularly noteworthy, as it has been shown to exhibit inhibitory effects on certain enzymes involved in critical metabolic pathways. This property makes it a promising candidate for the development of drugs targeting conditions such as cancer, inflammation, and metabolic disorders.

The tert-butoxy carbonyl group further enhances the compound's potential by providing a protective effect during synthetic modifications. This stability is crucial in ensuring that the compound maintains its integrity throughout the synthesis process, allowing for precise control over its reactivity and functionality. Such characteristics are highly valued in pharmaceutical research, where precision and reliability are paramount.

Moreover, the hydroxyl group within the phosphonobutyl moiety offers additional opportunities for chemical modification. Hydroxyl groups are well-known for their ability to participate in hydrogen bonding interactions, which can be leveraged to improve binding affinity and selectivity in drug design. This feature makes the compound particularly attractive for developing targeted therapies that require specific interactions with biological targets.

Advances in computational chemistry have also played a pivotal role in understanding the potential applications of this compound. Molecular modeling studies have revealed insights into its binding mechanisms and interactions with biological targets, providing a foundation for rational drug design. These computational approaches have enabled researchers to predict and optimize the compound's properties before conducting experimental validations.

In conclusion, (4-{[(Tert-butoxy)carbonyl]amino}-1-hydroxy-1-phosphonobutyl)phosphonic acid (CAS No. 2408970-94-3) represents a compelling example of how structural complexity can be leveraged to develop novel therapeutic agents. Its unique combination of functional groups and stability under various chemical conditions make it a versatile tool for pharmaceutical research. As our understanding of biochemical pathways continues to evolve, compounds like this one are poised to play a crucial role in the development of innovative treatments for a wide range of diseases.

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